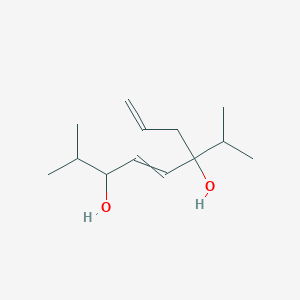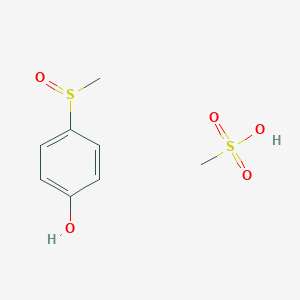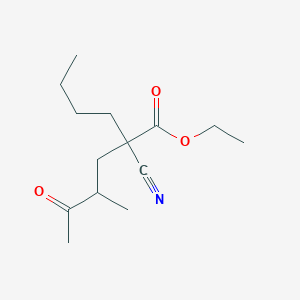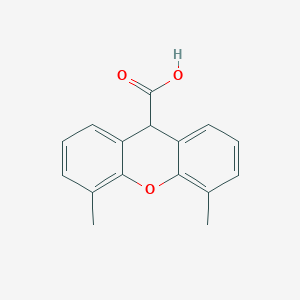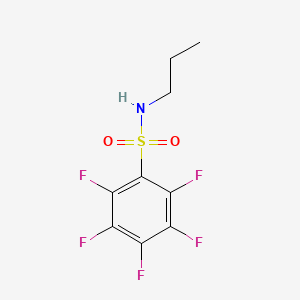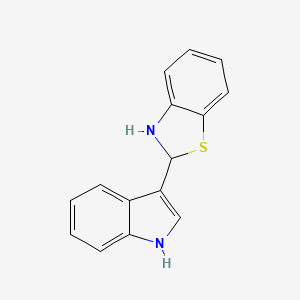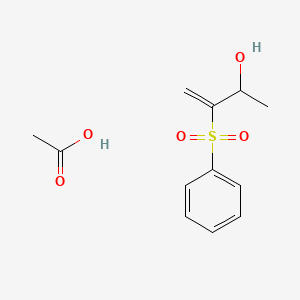![molecular formula C19H33NO B14315148 2-[(Dihexylamino)methyl]phenol CAS No. 108098-35-7](/img/structure/B14315148.png)
2-[(Dihexylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dihexylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a dihexylamino group attached to the phenol ring via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dihexylamino)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a phenol derivative with a dihexylamine in the presence of a suitable base. The reaction typically requires elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dihexylamino)methyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2) with or without catalysts
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenols
Applications De Recherche Scientifique
2-[(Dihexylamino)methyl]phenol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Dihexylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The dihexylamino group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylphenol (o-Cresol)
- 3-Methylphenol (m-Cresol)
- 4-Methylphenol (p-Cresol)
Uniqueness
2-[(Dihexylamino)methyl]phenol is unique due to the presence of the dihexylamino group, which imparts distinct hydrophobic and electronic properties. This makes it more versatile in its applications compared to simpler phenols like methylphenols .
Propriétés
Numéro CAS |
108098-35-7 |
|---|---|
Formule moléculaire |
C19H33NO |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
2-[(dihexylamino)methyl]phenol |
InChI |
InChI=1S/C19H33NO/c1-3-5-7-11-15-20(16-12-8-6-4-2)17-18-13-9-10-14-19(18)21/h9-10,13-14,21H,3-8,11-12,15-17H2,1-2H3 |
Clé InChI |
SGHQIKCTMHUCEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


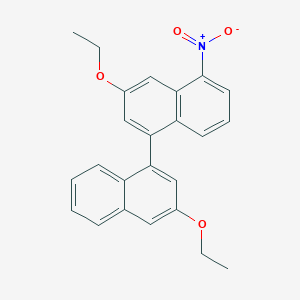
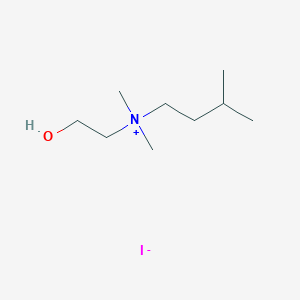
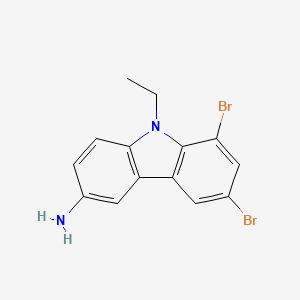
![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
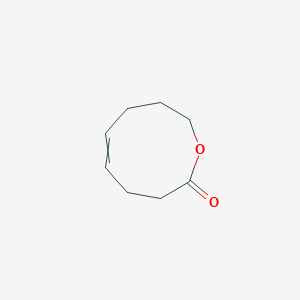

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
